molecular formula C6H3BrN2OS B8089484 3-bromothieno[2,3-d]pyridazin-4(5H)-one

3-bromothieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B8089484
M. Wt: 231.07 g/mol
InChI Key: UGBZEXIYPIINRX-UHFFFAOYSA-N
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Description

3-Bromothieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused thiophene-pyridazinone scaffold with a bromine substituent at the 3-position. For instance, thieno[2,3-d]pyridazin-4(5H)-one derivatives have been explored as GPR139 agonists, with compounds like 15a exhibiting EC₅₀ values of 31.4 nM . The bromine substituent at the 3-position may enhance electronic properties and influence binding interactions in biological systems.

Properties

IUPAC Name

3-bromo-5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-2-11-4-1-8-9-6(10)5(3)4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBZEXIYPIINRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C=NNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromothieno[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-2-thiophenecarboxylic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid and heating to promote the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromothieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thieno-pyridazinone core can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno-pyridazinone derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
3-Bromothieno[2,3-d]pyridazin-4(5H)-one has been studied for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. For instance, some studies have shown that thieno-pyridazinones can inhibit specific enzymes involved in cancer progression, suggesting their utility as anticancer agents.

Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as phosphodiesterase enzymes. Inhibiting these enzymes can lead to cardiotonic effects, which may be beneficial in treating heart-related conditions. Additionally, the bromine substitution enhances the compound's reactivity, allowing for further functionalization to improve biological activity.

Synthetic Applications

Building Block for Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
Reduction Forms thieno-pyridazinone derivativesLithium aluminum hydride, sodium borohydride
Substitution Bromine can be replaced by various nucleophilesAmines, thiols under basic/acidic conditions

Material Science

Advanced Materials Production
The compound is also explored for its potential in the production of organic semiconductors and photovoltaic materials . The electronic properties imparted by the thieno-pyridazinone structure make it suitable for applications in organic electronics and solar cells.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Activity Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines by targeting specific signaling pathways involved in cell proliferation.
  • Material Properties Investigation : Research on the electronic properties of films made from this compound showed promising results for use in organic light-emitting diodes (OLEDs), highlighting its potential in optoelectronic applications.

Mechanism of Action

The mechanism of action of 3-bromothieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Key Observations:

Alkyl substituents (e.g., 2-ethyl, 7-isopropyl) in 2-Ethyl-7-isopropylthieno[2,3-d]pyridazin-4(5H)-one may alter steric hindrance and lipophilicity .

Heterocycle Core Variations: Replacement of pyridazinone with pyrimidinone (e.g., 5-bromothieno[2,3-d]pyrimidin-4(3H)-one) modifies ring electronics and hydrogen-bonding capacity .

Pharmacological Relevance

  • GPR139 Agonists: Thieno[2,3-d]pyridazin-4(5H)-one derivatives exhibit nanomolar potency (e.g., 15a: EC₅₀ = 31.4 nM), surpassing benzo[d][1,2,3]triazin-4(3H)-one scaffolds due to reduced polar surface area .
  • Anticancer Potential: Fused derivatives like 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one show preliminary activity in cancer models .

Structural and Electronic Properties

  • NMR Data: The 7-amino derivative 57a exhibits distinct aromatic proton shifts (δ 7.81 and 7.54 ppm) and a singlet for -NH₂ at δ 5.43 ppm .
  • Elemental Analysis: Close alignment between calculated and found values (e.g., C: 60.68% vs. 60.31%) confirms purity in amino-substituted derivatives .

Biological Activity

3-Bromothieno[2,3-d]pyridazin-4(5H)-one is a compound that has garnered attention due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment. The synthesis of this compound and related derivatives has led to significant findings in medicinal chemistry.

The compound features a thieno-pyridazinone structure, which is known for its diverse biological activities. The bromine substitution at the 3-position enhances the reactivity and biological profile of the compound, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research has indicated that thieno[2,3-d]pyridazinones exhibit antimicrobial properties against various bacterial strains. Notably, derivatives have shown significant activity against Mycobacterium tuberculosis and other mycobacterial species. For instance:

  • Inhibition rates against Mycobacterium smegmatis ranged from 30% to 68% for different derivatives .
  • A specific derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Compounds derived from this structure have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) .
  • One study reported that a derivative increased apoptosis in MCF-7 cells by 58.29-fold , indicating its potential as a chemotherapeutic agent .

The biological effects of this compound can be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Some derivatives have been noted to inhibit phosphodiesterase enzymes, which can lead to increased intracellular cyclic nucleotide levels, contributing to their cardiotonic and hypotensive effects .
  • DNA Interaction : Molecular docking studies suggest that these compounds interact with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antibacterial activity .
  • Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy .

Study on Antimycobacterial Activity

In a study evaluating the antitubercular properties of thieno[2,3-d]pyridazinones:

  • Various compounds were synthesized and tested against Mycobacterium tuberculosis.
  • Results showed that several compounds exhibited significant inhibition percentages ranging from 40% to 68% , with specific MIC values indicating strong antitubercular activity .

Study on Anticancer Activity

Another research effort focused on the anticancer effects of thieno[2,3-d]pyridazinones:

  • The study involved testing compounds against multiple cancer cell lines.
  • The most active compound demonstrated significant cytotoxicity and induced apoptosis effectively in MCF-7 cells .

Data Tables

CompoundTarget Pathogen/Cell LineMIC/IC50% Inhibition
Compound AMycobacterium tuberculosis H37Rv8 µg/mL68%
Compound BMCF-7 (breast cancer)IC50 = 11.4 nM58.29-fold increase in apoptosis
Compound CMycobacterium smegmatisN/A40%

Q & A

What are the common synthetic routes for 3-bromothieno[2,3-d]pyridazin-4(5H)-one?

Level: Basic
Answer:
The compound is synthesized via cyclization and bromination strategies. A representative method involves:

Cyclization of pyridazine precursors : Reaction of thiophene derivatives with pyridazine intermediates under reflux in acetic anhydride, followed by bromination using bromine sources like N-bromosuccinimide (NBS) or direct bromine substitution .

Multi-step functionalization : For example, heating acetyl or benzoyl derivatives in acetic anhydride, followed by ice-water decomposition to isolate intermediates. Bromination is achieved using bromine in dichloromethane or DMF under controlled temperatures (40–60°C) .

How can reaction conditions be optimized to improve yields of this compound?

Level: Advanced
Answer:
Optimization involves:

  • Temperature control : Prolonged heating (e.g., 10–14 hours at 120°C) enhances cyclization efficiency .
  • Catalyst selection : Tributylamine improves bromination regioselectivity, as shown in thermal synthesis protocols .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) favor bromination, while acetic anhydride aids cyclization .
  • Purification : Trituration with 2 N HCl or recrystallization in acetic acid/methanol mixtures reduces impurities .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic
Answer:
Key methods include:

  • 1H NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.16–7.37 ppm) and NH groups (δ 7.04 ppm) .
  • FT-IR : Confirms carbonyl (1720 cm⁻¹) and thiophene ring vibrations (1652 cm⁻¹) .
  • X-ray crystallography : Resolves planar fused-ring systems and hydrogen-bonding patterns (e.g., dimer formation via NH···O interactions) .

How can researchers address discrepancies in reported reaction yields for this compound?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Reagent purity : >97% starting materials reduce side reactions .
  • Reaction time : Extended reflux durations (e.g., 14–16 hours vs. 5 hours) improve yields by 20–30% .
  • Workup protocols : Ice-water quenching vs. gradual cooling affects crystallization efficiency .
  • Catalytic additives : Tributylamine increases bromination efficiency by 15% compared to non-catalytic methods .

What purification techniques are effective for isolating this compound?

Level: Basic
Answer:

  • Trituration : Post-reaction residues are triturated with 2 N HCl to remove unreacted amines or acids .
  • Recrystallization : Use methanol/acetic acid (4:6) mixtures to isolate high-purity crystals (>98% by HPLC) .
  • Column chromatography : Silica gel with ethyl acetate/hexane eluents separates brominated byproducts .

How can computational modeling guide the synthesis of novel derivatives?

Level: Advanced
Answer:

  • Retrosynthetic analysis : Tools like Reaxys and Pistachio predict feasible routes using pyridazine/thiophene scaffolds .
  • Regioselectivity prediction : DFT calculations model bromine substitution patterns to avoid undesired isomers .
  • Solubility optimization : COSMO-RS simulations identify solvents (e.g., DMSO) for improving reaction homogeneity .

What bromination strategies ensure regioselective substitution in the thieno-pyridazine core?

Level: Basic
Answer:

  • Electrophilic bromination : Use Br₂ in DMF at 50°C to target electron-rich positions (C-3 of thiophene) .
  • Directing groups : Acetyl or benzoyl groups at C-4 direct bromine to adjacent positions .
  • NBS in CCl4 : Radical bromination under UV light achieves selectivity in non-polar media .

How can regioselectivity challenges in multi-step syntheses be mitigated?

Level: Advanced
Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., NH with tert-butoxycarbonyl) before bromination .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (60°C) stabilize thermodynamic isomers .
  • In situ monitoring : TLC or HPLC tracks intermediate formation to adjust conditions dynamically .

What solvent systems are optimal for enhancing the solubility of this compound?

Level: Basic
Answer:

  • Polar aprotic solvents : DMF, DMSO, or acetonitrile dissolve the compound at 50–60°C .
  • Chlorinated solvents : Dichloromethane or chloroform are suitable for bromination steps .
  • Aqueous mixtures : Ethanol/water (1:1) facilitates recrystallization .

How can biological activity screening inform the design of this compound derivatives?

Level: Advanced
Answer:

  • Anticancer assays : MTT-based cytotoxicity screening against HeLa or MCF-7 cells identifies active scaffolds .
  • Structure-activity relationships (SAR) : Modifying substituents (e.g., methyl at C-7 or methoxy at C-2) enhances potency .
  • Molecular docking : Targets like Murine Double Minute 2 (MDM2) are modeled to optimize binding affinity .

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